molecular formula C14H11NO B14714336 3-[Hydroxy(phenyl)methyl]benzonitrile CAS No. 13428-06-3

3-[Hydroxy(phenyl)methyl]benzonitrile

Cat. No.: B14714336
CAS No.: 13428-06-3
M. Wt: 209.24 g/mol
InChI Key: BIWIUOMRUCYPSI-UHFFFAOYSA-N
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Description

3-[Hydroxy(phenyl)methyl]benzonitrile is an organic compound with the molecular formula C14H11NO and a molecular weight of 209.24 g/mol . As a benzonitrile derivative featuring a hydroxydiphenylmethyl group, it serves as a valuable chemical building block in organic synthesis and medicinal chemistry research. This compound is closely related to other hydroxy-substituted benzonitriles, which are frequently utilized as key intermediates in the development of pharmaceutical agents . For instance, similar structural motifs are found in compounds like Letrozole, an aromatase inhibitor, and various other molecules with documented biological activity . Researchers may explore its potential as a precursor for the synthesis of more complex molecules. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13428-06-3

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

3-[hydroxy(phenyl)methyl]benzonitrile

InChI

InChI=1S/C14H11NO/c15-10-11-5-4-8-13(9-11)14(16)12-6-2-1-3-7-12/h1-9,14,16H

InChI Key

BIWIUOMRUCYPSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC(=C2)C#N)O

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Hydroxy Phenyl Methyl Benzonitrile

Catalytic Approaches to C-C Bond Formation for Benzylic Alcohols

The central challenge in synthesizing 3-[Hydroxy(phenyl)methyl]benzonitrile is the formation of the carbon-carbon bond that connects the phenyl ring and the benzonitrile (B105546) moiety via a hydroxyl-bearing carbon. Catalytic methods offer powerful solutions for forging this bond with high efficiency and selectivity.

Asymmetric Catalysis in the Synthesis of Chiral this compound

The creation of a chiral center at the benzylic carbon requires asymmetric catalysis, which can be achieved through the enantioselective addition of an organometallic phenyl nucleophile to the aldehyde group of 3-cyanobenzaldehyde (B1676564). Chiral ligands or catalysts guide this addition to favor the formation of one enantiomer over the other.

A highly effective method involves the use of chiral amino thiols to catalyze the addition of arylzinc reagents, generated in situ from arylboronic acids and diethylzinc, to aromatic aldehydes. acs.org This approach has been demonstrated to produce a wide range of functionalized diarylmethanols with exceptional enantioselectivities, often exceeding 95% enantiomeric excess (ee). acs.orgacs.org Applying this methodology to the synthesis of this compound would involve the reaction of 3-cyanobenzaldehyde with a phenylzinc reagent in the presence of a chiral γ-amino thiol catalyst. acs.org The catalyst forms a chiral complex with the zinc reagent, which then delivers the phenyl group to one face of the aldehyde, establishing the desired stereochemistry.

Table 1: Representative Asymmetric Phenylation of Aromatic Aldehydes using a Chiral γ-Amino Thiol Catalyst Data based on analogous reactions reported in the literature. acs.org

Aldehyde Substrate Catalyst Loading (mol%) Solvent Time (h) Yield (%) Enantiomeric Excess (ee, %)
4-Tolualdehyde 10 Hexanes 5 92 90
4-Methoxybenzaldehyde 10 Hexanes 6 95 96
4-Chlorobenzaldehyde 10 Hexanes/Toluene 12 94 >99.5
2-Naphthaldehyde 10 Hexanes/Toluene 12 96 >99.5

Transition Metal-Catalyzed Coupling Reactions in the Formation of this compound

Transition metal catalysis provides a versatile platform for C-C bond formation. While classic cross-coupling reactions like the Suzuki-Miyaura coupling are typically used to form biaryl linkages, modifications of these processes can be adapted to synthesize benzylic alcohols. acs.org A direct and efficient route is the nickel-catalyzed reductive coupling of an aryl halide with an aldehyde. organic-chemistry.org For the target molecule, this would involve the coupling of bromobenzene (B47551) with 3-cyanobenzaldehyde using a nickel catalyst, such as a Ni-bipyridine or Ni-PyBox complex, in the presence of a stoichiometric reductant like zinc metal. organic-chemistry.org

Alternatively, a two-step sequence can be employed. First, a Suzuki-Miyaura coupling reaction between a 3-cyanophenylboronic acid and benzoyl chloride, or vice-versa, would form the ketone intermediate, 3-benzoylbenzonitrile (B15345663). researchgate.net This ketone is then subsequently reduced to the target benzylic alcohol. This sequence benefits from the high reliability and broad functional group tolerance of palladium-catalyzed cross-coupling reactions. acs.org

Organocatalytic Strategies for this compound Synthesis

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, offers a metal-free alternative for asymmetric synthesis. While direct organocatalytic phenylation of aldehydes is less common, strategies can be envisioned based on established principles. For instance, a chiral N-heterocyclic carbene (NHC) could potentially catalyze the addition of a phenyl equivalent to 3-cyanobenzaldehyde. NHCs are known to generate homoenolate equivalents and activate aldehydes for various transformations. nih.gov An alternative organocatalytic approach could involve a chiral phase-transfer catalyst to mediate the reaction between 3-cyanobenzaldehyde and a suitable phenyl pronucleophile under basic conditions, controlling the stereochemical outcome.

Chemoselective Transformations for Selective Hydroxylation and Nitrile Introduction

Beyond forming the carbon skeleton, advanced synthetic strategies must precisely install the hydroxyl and nitrile functional groups. This requires methodologies that are both stereoselective, for controlling the alcohol's chirality, and regioselective, for placing the nitrile group at the correct meta-position.

Stereoselective Synthetic Pathways to this compound

One of the most powerful and widely used methods for producing chiral benzylic alcohols is the asymmetric reduction of a prochiral ketone. researchgate.net In this pathway, the precursor 3-benzoylbenzonitrile is reduced to the desired alcohol using a chiral catalyst and a hydrogen source. Ruthenium complexes bearing chiral ligands, such as RuPHOX, have proven to be exceptionally effective for the asymmetric hydrogenation of diaryl ketones. researchgate.net These reactions typically proceed with very low catalyst loadings, high yields, and nearly perfect enantioselectivity (up to 99% ee). researchgate.net This method is highly attractive for large-scale synthesis due to its operational simplicity and high efficiency.

Table 2: Asymmetric Hydrogenation of Diaryl Ketones using RuPHOX-Ru Catalyst Data based on analogous reactions reported in the literature. researchgate.net

Ketone Substrate Catalyst Loading (S/C ratio) H₂ Pressure (atm) Temperature (°C) Yield (%) Enantiomeric Excess (ee, %)
Benzophenone (B1666685) 2000 50 50 99 98
4-Methylbenzophenone 2000 50 50 99 99
4-Methoxybenzophenone 2000 50 50 99 99
4-Chlorobenzophenone 2000 50 50 99 99

Regioselective Functionalization Approaches to the Benzonitrile Core

Achieving the correct substitution pattern on the benzonitrile ring relies on regioselective functionalization. A classic and reliable method for introducing a nitrile group at a specific position on an aromatic ring is the Sandmeyer reaction. This approach would begin with a regiochemically defined precursor, such as 3-amino-diphenylmethanol. Diazotization of the amino group with nitrous acid, followed by treatment with a copper(I) cyanide salt, would regioselectively replace the diazonium group with a nitrile, yielding the final product.

More modern approaches leverage transition metal-catalyzed C-H activation to directly functionalize an aromatic ring. To achieve the desired meta-cyanation, a directing group strategy can be employed. A removable directing group attached to the hydroxyl or the other phenyl ring could orient a metal catalyst (e.g., palladium or ruthenium) to functionalize the meta-C-H bond of the target ring. geneseo.edu Recent advances in developing nitrile-based templates that direct meta-C-H functionalization using a cleavable silicon tether represent a cutting-edge approach that could be adapted for this synthesis. geneseo.edu This method avoids the need for pre-functionalized substrates and offers a highly efficient route to specific isomers.

Flow Chemistry and Continuous Synthesis of this compound

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering significant advantages in terms of safety, efficiency, and scalability. In a flow system, reagents are continuously pumped through a network of tubes or microreactors where the reaction occurs, allowing for precise control over parameters like temperature, pressure, and reaction time.

While specific literature detailing a dedicated continuous flow synthesis for this compound is not extensively documented, the principles of flow chemistry can be readily applied to its primary synthetic route: the reduction of 3-benzoylbenzonitrile. The use of hazardous reagents, such as certain hydrides, or reactions that are highly exothermic, can be managed more effectively in a continuous-flow setup. For instance, catalytic hydrogenation, a common method for this transformation, can be performed in a flow system using a packed-bed reactor containing a solid-supported catalyst. This approach allows for enhanced heat and mass transfer, minimizes the volume of hazardous reagents at any given time, and simplifies catalyst separation and reuse. rhhz.netdtu.dk

A potential continuous-flow process for the synthesis of nitriles from aldehydes has been developed via the Schmidt reaction, which could be adapted for related transformations. rhhz.net This method highlights the improved safety and scalability that flow systems offer, particularly when dealing with potentially hazardous intermediates like azides. rhhz.net The rapid reaction times, often on the order of minutes or even seconds, are a significant advantage of this technology. rsc.org

Table 1: Conceptual Advantages of Flow Synthesis for this compound Production

Feature Benefit in Flow Chemistry Relevance to Synthesis
Heat Transfer Superior surface-area-to-volume ratio allows for efficient dissipation of heat. Crucial for managing exothermic reduction reactions, preventing side reactions and improving selectivity.
Mass Transfer Enhanced mixing of reactants and interaction with catalysts. Improves reaction rates and efficiency, especially in heterogeneous catalytic hydrogenation.
Safety Small reactor volumes limit the amount of hazardous material present at one time. Reduces risks associated with high-pressure hydrogen gas or pyrophoric reducing agents.
Scalability Production is scaled by extending operational time rather than increasing reactor size ("scaling-out"). Offers a more straightforward path from laboratory-scale synthesis to industrial production.
Automation Allows for precise, automated control of reaction parameters and in-line monitoring. Ensures consistent product quality and yield, and facilitates process optimization.

Further research into applying these principles would be necessary to develop a fully optimized continuous manufacturing process for this compound.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgmsu.edu The synthesis of this compound can be significantly improved by adhering to these principles, primarily through catalysis, the use of safer reagents and solvents, and maximizing atom economy.

Catalysis over Stoichiometric Reagents

A core principle of green chemistry is the use of catalytic methods over stoichiometric ones. msu.edu In the synthesis of this compound from its ketone precursor, catalytic asymmetric reduction is a prime example of this principle in action.

Biocatalysis: The use of enzymes (biocatalysts) offers a highly selective and environmentally benign route. Whole-cell biotransformations or isolated enzymes, such as ketoreductases, can reduce 3-benzoylbenzonitrile with high enantioselectivity under mild conditions (aqueous media, ambient temperature, and pressure). niscpr.res.in Studies on analogous diaryl ketones have demonstrated the effectiveness of microorganisms like Rhizopus arrhizus in producing enantiopure (S)-diarylmethanols. niscpr.res.in The use of immobilized enzymes, for instance, lipase (B570770) from Pseudomonas fluorescens for the resolution of the structurally related 3-hydroxy-3-phenylpropanonitrile, further enhances sustainability by allowing for easy separation and reuse of the biocatalyst. nih.govnih.gov

Chemocatalysis: Asymmetric transfer hydrogenation or hydrogenation using chiral metal complexes (e.g., Ruthenium-based catalysts) provides an alternative efficient route to the chiral alcohol. researchgate.net These methods require only a small amount of catalyst to produce large quantities of the desired product, which significantly reduces waste compared to stoichiometric reducing agents like chiral borane (B79455) derivatives.

Atom Economy and Waste Prevention

The principle of atom economy dictates that synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The direct catalytic hydrogenation of 3-benzoylbenzonitrile to this compound is an excellent example of a highly atom-economical reaction.

H₂ (gas) + C₁₄H₉NO (3-benzoylbenzonitrile) → C₁₄H₁₁NO (this compound)

In this reaction, all atoms from the hydrogen gas and the starting ketone are incorporated into the final product, resulting in a theoretical atom economy of 100%. This contrasts sharply with reductions using stoichiometric reagents like sodium borohydride (B1222165), where atoms from the reducing agent and subsequent quenching agents contribute to waste streams.

Safer Solvents and Auxiliaries

Biocatalysis in Aqueous Media: Enzyme-catalyzed reductions can often be performed in water, which is the most environmentally benign solvent.

Ionic Liquids: For certain biocatalytic processes, such as the kinetic resolution of related cyanohydrins, the use of ionic liquids as additives has been shown to stabilize the enzyme and improve process efficiency. nih.gov

Reduced Derivatives: By employing highly selective catalysts, such as enzymes, the need for protecting groups on other functional moieties within the molecule can often be avoided. This aligns with the principle of reducing the use of derivatives, which simplifies the synthetic process, saves resources, and prevents waste. acs.org

Table 2: Application of Green Chemistry Principles to the Synthesis of a Diarylmethanol Analogue

This table presents data from a study on the biocatalytic resolution of a structurally related compound, 3-hydroxy-3-phenylpropanonitrile, using an immobilized lipase, illustrating key green chemistry concepts. nih.gov

Catalyst SystemAdditive (in Hexane)Process Efficiency (%)Enantiomeric Excess (ee%)
Immobilized Lipase on APTES-modified silicaNone-Low
Immobilized Lipase on APTES-modified silica1% (w/v) [BMIM]Cl97.479.5

Data demonstrates the use of biocatalysis, immobilized catalysts for reusability, and ionic liquids to enhance efficiency.

By integrating these advanced methodologies, the synthesis of this compound can be aligned with the modern demands of efficiency, safety, and environmental sustainability.

Mechanistic Investigations of Reactions Involving 3 Hydroxy Phenyl Methyl Benzonitrile

Elucidation of Reaction Mechanisms in 3-[Hydroxy(phenyl)methyl]benzonitrile Formation

The formation of this compound, a secondary benzylic alcohol, typically involves the nucleophilic addition of a phenyl group to the carbonyl carbon of 3-formylbenzonitrile or the reduction of 3-benzoylbenzonitrile (B15345663). The elucidation of the precise mechanism of these reactions relies on a combination of advanced analytical and physical organic chemistry techniques.

Kinetic Isotope Effects and Transition State Analysis

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and probing the structure of its transition state. This is achieved by measuring the change in reaction rate upon isotopic substitution at a specific atomic position. For the formation of this compound via the reduction of 3-benzoylbenzonitrile using a hydride source like sodium borohydride (B1222165), a primary deuterium (B1214612) KIE would be expected if the C-H (or C-D) bond formation at the carbonyl carbon is the rate-limiting step.

By comparing the reaction rate with a deuterated reducing agent (e.g., NaBD₄) to the rate with the standard protium-containing agent (NaBH₄), the KIE (kH/kD) can be calculated. A significant primary KIE value (typically > 2) would indicate that the hydride transfer and the associated C-H bond formation are integral to the transition state of the slowest step. Conversely, a KIE value near unity would suggest that hydride transfer occurs in a fast step either before or after the rate-determining step. icm.edu.pl Studies on related enzyme-catalyzed reductive amination reactions have shown that deuterium substitution can significantly affect reaction rates, confirming that the cleavage of a C-D bond is often the rate-determining step. icm.edu.pl The temperature dependence of the KIE can also provide evidence for quantum mechanical tunneling, especially in hydrogen transfer reactions. nih.gov

Table 1: Hypothetical Kinetic Isotope Effects (KIE) in the Reduction of 3-Benzoylbenzonitrile

Mechanistic Step Isotopic Substitution Expected kH/kD Implication
Hydride transfer to carbonyl NaBH₄ vs. NaBD₄ > 2 C-H bond formation is part of the rate-determining step.
Solvent-assisted protonolysis H₂O vs. D₂O 1.5 - 2.5 Proton transfer from the solvent is involved in the rate-determining step.

Spectroscopic Monitoring of Reaction Intermediates

The direct observation of transient species is critical for confirming a proposed reaction mechanism. Techniques such as nanosecond time-resolved resonance Raman (ns-TR³) spectroscopy and combined near-infrared (NIR) and Raman spectroscopy can be employed to monitor reactions in real-time. nih.govnih.gov For instance, in reactions analogous to the formation of this compound, such as the photolysis of related benzophenone (B1666685) derivatives, ns-TR³ spectroscopy has been used to identify short-lived intermediates like triplet states and ketyl radicals. nih.govfigshare.com

In a photochemical synthesis route, a triplet biradical species could be a key intermediate. nih.govfigshare.com Real-time monitoring using combined spectrometer systems allows for the tracking of reactant consumption and product formation, providing kinetic data that complements mechanistic hypotheses. nih.gov For the synthesis of this compound, one could monitor the disappearance of the carbonyl peak (around 1690-1710 cm⁻¹) of the benzophenone precursor and the appearance of the O-H stretch (around 3200-3600 cm⁻¹) of the alcohol product using in-line infrared spectroscopy. longdom.org

Hammett Plot Analysis for Substituent Effects on Reactivity

The Hammett equation, log(k/k₀) = ρσ, provides a quantitative measure of how electronic effects of substituents on an aromatic ring influence the rate or equilibrium constant of a reaction. libretexts.org This analysis is particularly useful for understanding the formation of this compound. By synthesizing a series of derivatives with different substituents (e.g., -NO₂, -Cl, -CH₃, -OCH₃) on the phenyl ring (not the benzonitrile (B105546) ring) and measuring their formation rates, a Hammett plot can be constructed.

The slope of this plot, the reaction constant (ρ), reveals the nature of the transition state. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (positive σ values), suggesting a buildup of negative charge in the transition state. Conversely, a negative ρ value implies that electron-donating groups (negative σ values) accelerate the reaction, indicating a buildup of positive charge. For the nucleophilic addition of a Grignard reagent (phenylmagnesium bromide) to 3-formylbenzonitrile, a positive ρ value would be expected, as electron-withdrawing groups on the benzaldehyde (B42025) ring would make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. researchgate.net

Table 2: Hammett Substituent Constants (σ) and Their Electronic Effects

Substituent (para-position) Sigma (σp) Value Electronic Effect Expected Effect on Nucleophilic Attack Rate (Positive ρ)
-NO₂ 0.78 Strong Electron-Withdrawing Increase
-CN 0.66 Strong Electron-Withdrawing Increase
-Cl 0.23 Weak Electron-Withdrawing Increase
-H 0.00 Neutral Baseline
-CH₃ -0.17 Weak Electron-Donating Decrease
-OCH₃ -0.27 Moderate Electron-Donating Decrease

Pathways for Derivatization and Transformation of this compound

The dual functionality of this compound, possessing both a secondary alcohol and a nitrile group, allows for a diverse range of chemical transformations. The mechanisms of these reactions are dictated by the inherent reactivity of each functional group.

Alcohol Functional Group Reactivity Mechanisms

The secondary benzylic alcohol group in this compound is a key site for reactivity. The covalent bonds of the hydroxyl group are polarized, making the oxygen electron-rich and the attached carbon and hydrogen atoms electrophilic. msu.edu

Nucleophilic Substitution: The hydroxyl group can be converted into a better leaving group by protonation under acidic conditions, facilitating nucleophilic substitution. Given the secondary benzylic nature of the carbon atom, both Sₙ1 and Sₙ2 mechanisms are possible. The Sₙ1 pathway is favored due to the stability of the resulting secondary benzylic carbocation, which is resonance-stabilized by the adjacent phenyl ring. This pathway would lead to a racemic mixture of products if the starting material were chiral. The Sₙ2 mechanism, involving a backside attack by a nucleophile, would proceed with an inversion of configuration. msu.edu

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 3-benzoylbenzonitrile. This transformation typically proceeds via mechanisms involving the removal of the hydroxyl proton and the hydrogen atom from the adjacent carbon. Common oxidizing agents include chromate-based reagents or milder conditions like Swern or Dess-Martin periodinane oxidation.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides) leads to the formation of esters. The Fischer esterification, an acid-catalyzed reaction with a carboxylic acid, proceeds through a tetrahedral intermediate after the nucleophilic attack of the alcohol oxygen on the protonated carbonyl carbon of the acid.

Nitrile Functional Group Transformation Mechanisms

The cyano (nitrile) group is a versatile functional group that can be converted into several other functionalities through various mechanistic pathways. researchgate.net

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. In acidic conditions, the nitrile nitrogen is protonated, making the carbon atom more susceptible to nucleophilic attack by water. A series of proton transfers and tautomerization steps leads first to an amide intermediate (3-[hydroxy(phenyl)methyl]benzamide) and then, upon further hydrolysis, to a carboxylic acid (3-[hydroxy(phenyl)methyl]benzoic acid).

Reduction: The nitrile group can be reduced to a primary amine (3-(aminomethyl)phenyl)(phenyl)methanol. This is often achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, followed by further reduction of the resulting imine intermediate.

Cycloaddition: The nitrile group can participate in cycloaddition reactions. For example, the [3+2] cycloaddition with an azide (B81097) (e.g., sodium azide) in the presence of a catalyst can form a tetrazole ring, a common scaffold in medicinal chemistry. researchgate.net This reaction proceeds via a concerted mechanism, where the azide adds across the carbon-nitrogen triple bond.

Advanced Spectroscopic and Structural Characterization of 3 Hydroxy Phenyl Methyl Benzonitrile

Solid-State Structural Elucidation of 3-[Hydroxy(phenyl)methyl]benzonitrile

The arrangement of molecules in the solid state dictates many of a material's bulk properties, including melting point, solubility, and stability. X-ray diffraction techniques are the definitive methods for determining this arrangement.

For a molecule like this compound, an SC-XRD analysis would reveal critical structural parameters. Although a published crystal structure for this specific compound is not available, a hypothetical analysis would yield data similar to that shown in Table 1. This would include the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions. Furthermore, it would precisely measure the intramolecular distances, such as the C≡N triple bond of the nitrile group, the C-O bond of the hydroxyl group, and the various C-C bonds within the phenyl rings. Intermolecular interactions, particularly hydrogen bonding involving the hydroxyl group, would also be identified, which are crucial for understanding the crystal packing. For example, studies on related compounds like 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile have shown how intramolecular hydrogen bonds stabilize specific conformations. mdpi.com

Table 1: Illustrative Single Crystal X-ray Diffraction Data Parameters This table is a hypothetical representation of data that would be obtained from an SC-XRD experiment.

ParameterExample Value
Chemical FormulaC₁₄H₁₁NO
Formula Weight209.24 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.98
b (Å)15.21
c (Å)12.05
β (°)105.3
Volume (ų)1058.4
Z4

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of the same compound can have distinct physical properties. Powder X-ray Diffraction (PXRD) is the primary technique used to identify and differentiate between these polymorphic forms. Each crystalline phase produces a unique diffraction pattern, which serves as a "fingerprint" for that specific form.

In the context of this compound, a polymorph screening study would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures) and analyzing the resulting solids by PXRD. The presence of different diffraction patterns would indicate the existence of multiple polymorphs. While specific polymorphs of this compound have not been reported, the importance of such analysis is well-established in pharmaceutical and materials science for ensuring the consistency and performance of a product. researchgate.netresearchgate.net

Advanced Nuclear Magnetic Resonance Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing rich information about molecular structure and dynamics in solution. While 1D NMR (¹H and ¹³C) provides primary structural information, 2D NMR techniques are essential for unambiguously assigning signals and elucidating complex conformational and connectivity details.

A suite of 2D NMR experiments would be employed to fully characterize the structure of this compound in solution.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons separated by two or three bonds. It would be used to trace the connectivity within the two aromatic rings and to connect the benzylic proton to the hydroxyl proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹H-¹³C one-bond correlations). It is invaluable for assigning the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. It is particularly useful for determining the preferred conformation or spatial arrangement of the molecule in solution. For this compound, NOESY could reveal through-space interactions between the benzylic proton and protons on both aromatic rings, providing insight into the rotational conformation around the central C-C single bonds.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations This table presents expected chemical shift ranges and illustrative correlations for this compound in a common NMR solvent like CDCl₃.

Atom PositionExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Key HMBC Correlations (from ¹H)Key NOESY Correlations (from ¹H)
Benzylic CH-OH~5.8~75C(ipso, phenyl), C(ipso, benzonitrile)H(ortho, phenyl), H(2, benzonitrile)
OH~2.5 (variable)-Benzylic CBenzylic H
Phenyl Ring (ortho)~7.3-7.4~126Benzylic C, C(ipso, phenyl)Benzylic H, H(meta, phenyl)
Phenyl Ring (meta/para)~7.2-7.4~128-129-H(ortho, phenyl)
Benzonitrile (B105546) Ring (H2)~7.6~131Benzylic C, C4, C6, CNBenzylic H, H6
Benzonitrile Ring (H4,5,6)~7.4-7.6~129-132-Adjacent Ar-H
CN-~118--
C(ipso, benzonitrile)-~112--

Solid-State NMR (ssNMR) provides structural and dynamic information for materials in their solid form. Unlike in solution, where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide valuable data. Techniques like Magic Angle Spinning (MAS) are used to obtain high-resolution spectra. For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR would provide information on the number of crystallographically inequivalent molecules in the unit cell. Furthermore, ssNMR can be used to study molecular dynamics, such as the rotation of the phenyl rings, over a range of temperatures.

Vibrational Spectroscopy for Bond Analysis and Functional Group Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific bond types and functional groups, making these techniques excellent for structural confirmation and for studying intermolecular interactions like hydrogen bonding.

For this compound, the vibrational spectra would be dominated by features from its key functional groups:

O-H Stretch: A broad band in the FTIR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group. The breadth and position of this peak are highly sensitive to hydrogen bonding.

C≡N Stretch: The nitrile group gives rise to a sharp, intense absorption in a relatively clean region of the spectrum, usually around 2220-2240 cm⁻¹. ijtsrd.com Its exact position can be influenced by electronic effects from the aromatic ring.

C-H Stretches: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretch of the benzylic carbon appears just below 3000 cm⁻¹.

C=C Stretches: Aromatic ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

C-O Stretch: The stretching vibration of the alcohol C-O bond is expected to be found in the 1000-1250 cm⁻¹ range.

Table 3: Principal Expected Vibrational Modes for this compound This table outlines the expected frequency ranges for the key functional groups in an FTIR/Raman spectrum.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Expected Intensity
O-H StretchAlcohol3200 - 3600Strong, Broad (FTIR)
Aromatic C-H StretchAryl3000 - 3100Medium to Weak
Aliphatic C-H StretchBenzylic2850 - 2960Medium
C≡N StretchNitrile2220 - 2240Strong, Sharp (FTIR); Strong (Raman)
C=C StretchAromatic Ring1450 - 1600Medium to Strong
C-O StretchAlcohol1000 - 1250Strong (FTIR)

Advanced Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. For this compound, the FTIR spectrum is expected to exhibit several characteristic absorption bands.

A broad absorption band is anticipated in the region of 3600-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The breadth of this peak is due to hydrogen bonding. The presence of the nitrile group (C≡N) would be confirmed by a sharp, medium-intensity absorption band in the range of 2240-2220 cm⁻¹.

The aromatic nature of the two phenyl rings will give rise to multiple bands. The C-H stretching vibrations of the aromatic rings are expected to appear as a group of weak to medium bands in the 3100-3000 cm⁻¹ region. Aromatic C=C stretching vibrations typically result in several sharp bands of variable intensity in the 1600-1450 cm⁻¹ range. Furthermore, the C-O stretching vibration of the secondary alcohol is predicted to be observed in the 1200-1000 cm⁻¹ region.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H (Alcohol)3600-3200Broad, Medium-Strong
C≡N (Nitrile)2240-2220Sharp, Medium
C-H (Aromatic)3100-3000Weak-Medium
C=C (Aromatic)1600-1450Variable, Sharp
C-O (Alcohol)1200-1000Medium-Strong

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy provides complementary information to FTIR and is particularly useful for identifying non-polar bonds. The Raman spectrum of this compound is expected to show a strong, sharp peak for the C≡N stretching vibration, typically around 2240-2220 cm⁻¹. The symmetric "breathing" modes of the aromatic rings would also be prominent in the Raman spectrum, appearing as sharp bands in the fingerprint region (below 1600 cm⁻¹). The phenyl ring vibrations, particularly the ring breathing mode around 1000 cm⁻¹, are expected to be strong and sharp.

Vibrational ModeExpected Raman Shift (cm⁻¹)Intensity
C≡N Stretch2240-2220Strong, Sharp
Aromatic Ring Breathing~1000Strong, Sharp
Aromatic C=C Stretch1600-1580Medium-Strong, Sharp
C-H Aromatic Stretch3100-3050Medium

High-Resolution Mass Spectrometry for Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is instrumental in determining the elemental composition of a molecule and elucidating its fragmentation pathways. For this compound (C₁₄H₁₁NO), the molecular ion peak [M]⁺ would be observed at a specific m/z value corresponding to its exact mass.

Upon ionization, the molecule is expected to undergo characteristic fragmentation. A primary fragmentation pathway would likely involve the loss of the hydroxyl group as a water molecule ([M-H₂O]⁺), particularly under electron ionization conditions. Another significant fragmentation would be the cleavage of the bond between the chiral carbon and the benzonitrile ring or the phenyl ring, leading to the formation of stable benzylic or cyanobenzyl cations.

Predicted Fragmentation Pathways:

Loss of Water: [C₁₄H₁₁NO]⁺ → [C₁₄H₉N]⁺ + H₂O

Alpha-Cleavage (loss of phenyl radical): [C₁₄H₁₁NO]⁺ → [C₈H₆NO]⁺ + C₆H₅•

Alpha-Cleavage (loss of cyanophenyl radical): [C₁₄H₁₁NO]⁺ → [C₇H₇O]⁺ + C₇H₄N•

Formation of Tropylium Ion: The [C₇H₇]⁺ ion (m/z 91) is a common fragment for compounds containing a benzyl (B1604629) group.

Fragment IonProposed StructurePredicted m/z
[C₁₄H₁₁NO]⁺Molecular Ion209.0840
[C₁₄H₉N]⁺Ion from water loss191.0735
[C₈H₆NO]⁺Cyanobenzyl cation132.0449
[C₇H₇O]⁺Hydroxyphenylmethyl cation107.0497
[C₇H₇]⁺Tropylium ion91.0548

Chiroptical Spectroscopy for Enantiomeric Excess Determination

The central carbon atom bonded to the hydroxyl group, the phenyl group, the benzonitrile group, and a hydrogen atom is a stereocenter, meaning this compound can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and determining the enantiomeric excess (ee) of a sample.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light. The two enantiomers of this compound would produce mirror-image CD spectra. The aromatic chromophores in the molecule are expected to give rise to CD signals in the UV region (typically between 200-300 nm).

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the enantiomers will exhibit mirror-image ORD curves. The specific rotation, [α], at a given wavelength (commonly the sodium D-line at 589 nm) and temperature is a characteristic physical property of each enantiomer.

Computational and Theoretical Studies of 3 Hydroxy Phenyl Methyl Benzonitrile

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the behavior of electrons within a molecule, which in turn governs its reactivity, stability, and spectroscopic properties.

Density Functional Theory (DFT) for Molecular Orbitals and Electron Density

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations for 3-[Hydroxy(phenyl)methyl]benzonitrile would typically involve optimizing the molecular geometry to find the lowest energy structure.

From a DFT calculation, the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be determined. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

The electron density distribution, also obtained from DFT, reveals the regions of the molecule that are electron-rich or electron-poor. This information is crucial for predicting how the molecule will interact with other chemical species. For this compound, the electron density would likely be higher around the nitrogen atom of the nitrile group and the oxygen atom of the hydroxyl group due to their high electronegativity.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

ParameterIllustrative ValueDescription
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap5.3 eVEnergy difference between HOMO and LUMO.
Dipole Moment3.5 DA measure of the molecule's overall polarity.

Note: The values in this table are hypothetical and for illustrative purposes only, as specific published data for this compound is not available.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate results.

These methods are computationally more demanding than DFT but can be used to obtain more precise values for properties such as molecular energies, geometries, and vibrational frequencies. For a molecule like this compound, high-accuracy ab initio calculations could be employed to benchmark the results from less computationally expensive methods like DFT and to provide a more definitive understanding of its electronic properties.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not rigid, and it can adopt various conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformations of a molecule and to understand the energy barriers between them.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecule as a function of its atomic coordinates. It is much faster than quantum chemical calculations and is well-suited for exploring the conformational space of larger molecules. A molecular mechanics force field would be used to calculate the energies of different conformers of this compound, which would be generated by systematically rotating the rotatable bonds.

Molecular dynamics (MD) simulations go a step further by simulating the movement of atoms in a molecule over time. An MD simulation of this compound would provide insights into its dynamic behavior, including how it explores different conformations and how its structure fluctuates at a given temperature.

Potential Energy Surface Mapping

A potential energy surface (PES) is a mathematical representation of the energy of a molecule as a function of its geometry. By mapping the PES, it is possible to identify the local and global energy minima, which correspond to the stable conformers, and the transition states, which represent the energy barriers between them.

For this compound, a PES scan could be performed by systematically changing the dihedral angles of the rotatable bonds and calculating the energy at each point using quantum chemical methods. This would provide a detailed understanding of the molecule's conformational preferences and the energy required for conformational changes.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and to aid in the interpretation of experimental spectra.

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. For this compound, the calculated IR spectrum would be expected to show characteristic peaks for the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile group, and the C-H and C=C vibrations of the phenyl rings.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated. These theoretical chemical shifts for the hydrogen and carbon atoms in this compound can be compared with experimental ¹H and ¹³C NMR spectra to assist in the assignment of the observed signals.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic DataPredicted ValueExperimental Value
IR: O-H Stretch3450 cm⁻¹3400 cm⁻¹
IR: C≡N Stretch2235 cm⁻¹2230 cm⁻¹
¹H NMR: CH-OH5.8 ppm5.6 ppm
¹³C NMR: C≡N118 ppm120 ppm

Note: The values in this table are hypothetical and for illustrative purposes only, as specific published data for this compound is not available.

By comparing the predicted spectroscopic parameters with experimental data, researchers can gain confidence in the accuracy of the computational models used. This synergy between theory and experiment is crucial for a comprehensive understanding of the chemical and physical properties of molecules like this compound.

Theoretical NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations of NMR parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), can be invaluable for assigning experimental spectra and understanding the electronic environment of the nuclei.

¹H and ¹³C NMR Chemical Shifts: The chemical shifts of this compound can be predicted using the Gauge-Including Atomic Orbital (GIAO) method, a standard approach in quantum chemical software. Calculations are typically performed on the optimized geometry of the molecule. The predicted chemical shifts are influenced by the electronic effects of the nitrile (-CN), hydroxyl (-OH), and phenyl groups.

For instance, the proton of the hydroxyl group is expected to have a chemical shift that is sensitive to hydrogen bonding and the solvent environment. The benzylic proton, attached to the carbon bearing both the hydroxyl and phenyl groups, will show a characteristic shift influenced by the electronegativity of the oxygen and the anisotropy of the adjacent aromatic rings. The protons on the two aromatic rings will exhibit complex splitting patterns due to their distinct chemical environments.

Similarly, the ¹³C NMR chemical shifts are predictable. The carbon of the nitrile group will appear at the downfield end of the spectrum, characteristic of sp-hybridized carbons in such functional groups. The carbon atom attached to the hydroxyl group will also be significantly deshielded. The aromatic carbons will have shifts determined by the substituent effects of the hydroxymethylphenyl and cyano groups.

Below is a table of hypothetical, yet plausible, theoretically calculated ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations (B3LYP/6-31G*) for structurally similar compounds. nih.govepstem.netnih.gov

Interactive Data Table: Theoretical NMR Chemical Shifts (ppm)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Benzylic CH5.8575.5
Hydroxyl OH4.50-
Phenyl C1'-142.0
Phenyl C2'/C6'7.35127.0
Phenyl C3'/C5'7.40129.0
Phenyl C4'7.30128.5
Benzonitrile (B105546) C1-143.0
Benzonitrile C27.65130.0
Benzonitrile C3-112.0
Benzonitrile C47.50133.0
Benzonitrile C57.60130.5
Benzonitrile C67.70132.0
Cyano CN-118.5

Note: These are illustrative values and can vary based on the specific computational method, basis set, and solvent model used.

Spin-Spin Coupling Constants: Theoretical calculations can also predict the coupling constants between neighboring protons. For example, the vicinal coupling constants (³J) between the aromatic protons can be calculated to help resolve the complex multiplets observed in the experimental spectrum.

Simulated Vibrational Spectra

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. Theoretical frequency calculations are instrumental in assigning the vibrational modes observed in experimental spectra. These calculations are typically performed at the same level of theory as the geometry optimization. nih.govnih.govresearchgate.net

The simulated vibrational spectrum of this compound would be expected to show characteristic peaks for the O-H, C≡N, C-O, and aromatic C-H and C=C stretching and bending modes.

Key Vibrational Modes:

O-H Stretch: A broad band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and sensitive to hydrogen bonding. nih.gov

C≡N Stretch: A sharp, intense peak in the IR and Raman spectra, usually around 2220-2240 cm⁻¹, which is a hallmark of the nitrile group.

C-O Stretch: A strong band in the IR spectrum, expected in the 1000-1200 cm⁻¹ region, corresponding to the stretching of the carbon-oxygen single bond. theaic.org

Aromatic C-H Stretch: Multiple sharp bands above 3000 cm⁻¹.

Aromatic C=C Stretch: Several bands in the 1400-1600 cm⁻¹ region.

Below is an interactive data table of plausible, theoretically calculated vibrational frequencies for key functional groups in this compound.

Interactive Data Table: Simulated Vibrational Frequencies (cm⁻¹)

Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity
O-H stretch (H-bonded)3450Strong, Broad (IR)
Aromatic C-H stretch3060Medium (IR), Strong (Raman)
C≡N stretch2230Strong, Sharp (IR & Raman)
Aromatic C=C stretch1605, 1585, 1490, 1450Medium to Strong
C-O stretch1150Strong (IR)
O-H bend1350Medium, Broad (IR)

Note: These are illustrative values. The exact frequencies and intensities would depend on the computational method and basis set.

Reaction Pathway Modeling and Transition State Locating for this compound Syntheses

Computational chemistry can be used to model reaction pathways and locate transition states, providing valuable insights into reaction mechanisms and kinetics. A plausible synthetic route to this compound is the Grignard reaction between 3-cyanobenzaldehyde (B1676564) and phenylmagnesium bromide. gmu.edunih.govrsc.org

Reaction Mechanism: The reaction is expected to proceed via a nucleophilic addition of the phenyl group from the Grignard reagent to the carbonyl carbon of 3-cyanobenzaldehyde. academie-sciences.frresearchgate.net Computational modeling of this reaction would involve:

Geometry Optimization: Optimizing the geometries of the reactants (3-cyanobenzaldehyde, phenylmagnesium bromide, and likely coordinating solvent molecules like THF), the intermediate complex, the transition state, and the final product (after hydrolysis). nih.gov

Transition State Search: Locating the transition state structure for the nucleophilic addition step. This is a critical point on the potential energy surface that connects the reactants and the intermediate. Various algorithms can be used for this, such as the synchronous transit-guided quasi-Newton (STQN) method. youtube.com

Frequency Calculation: Performing frequency calculations on the optimized structures to confirm that the reactants and products are minima (all real frequencies) and the transition state is a first-order saddle point (one imaginary frequency). The imaginary frequency corresponds to the motion along the reaction coordinate. youtube.com

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the located transition state connects the desired reactants and products.

The calculated activation energy (the energy difference between the transition state and the reactants) provides an estimate of the reaction rate. Computational studies can also explore the role of the solvent and the magnesium ion in stabilizing the transition state. nih.gov

Intermolecular Interactions and Supramolecular Assembly Prediction

The solid-state structure of this compound will be governed by intermolecular interactions, which dictate the crystal packing and, consequently, its physical properties. Computational methods can be used to predict and analyze these interactions. nih.govnih.gov

Key Intermolecular Interactions:

Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor, and the nitrile group is a potential hydrogen bond acceptor. Therefore, strong O-H···N hydrogen bonds are expected to be a dominant feature in the crystal structure, likely forming chains or networks of molecules. researchgate.netnih.gov The hydroxyl group can also act as a hydrogen bond acceptor.

C-H···π Interactions: The aromatic C-H bonds can act as weak hydrogen bond donors to the π-systems of the phenyl rings.

Supramolecular Assembly Prediction: Crystal structure prediction (CSP) methods can be used to generate and rank plausible crystal packing arrangements based on their calculated lattice energies. nih.govnyu.educrystalmathatnyu.org These methods typically involve:

Conformational Analysis: Identifying the low-energy conformations of the isolated molecule.

Crystal Packing Generation: Generating a large number of possible crystal structures with different space groups and packing motifs.

Lattice Energy Calculation: Calculating the lattice energy of each generated structure, often using a combination of force fields and more accurate DFT-based methods.

The predicted crystal structure with the lowest lattice energy is often the most likely to be observed experimentally. The analysis of this predicted structure would reveal the dominant supramolecular synthons, which are the recurring patterns of intermolecular interactions. researchgate.netresearchgate.netmdpi.comscilit.commdpi.com For this compound, the interplay between the strong O-H···N hydrogen bonds and the weaker π-π and C-H···π interactions will determine the final supramolecular assembly. nih.govnih.gov

Exploration of Chemical Reactivity and Derivatization of 3 Hydroxy Phenyl Methyl Benzonitrile

Modification of the Hydroxyl Group

The secondary alcohol functionality is a primary site for chemical modification, enabling the synthesis of various esters and ethers, and serving as a focal point for oxidation and reduction reactions.

Esterification and Etherification Reactions

The hydroxyl group of 3-[Hydroxy(phenyl)methyl]benzonitrile can be readily converted into an ester. Esterification is commonly achieved by reacting the alcohol with a carboxylic acid, acid chloride, or acid anhydride. For benzylic alcohols, classic methods like the Fischer esterification (using a carboxylic acid and a strong acid catalyst) or reaction with a more reactive acyl chloride in the presence of a base (like pyridine) are effective. A particularly mild and efficient method for esterifying secondary alcohols is the Mitsunobu reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the alcohol for nucleophilic attack by a carboxylic acid. researchgate.net

Etherification, the conversion of the hydroxyl group to an ether, can be accomplished through various methods. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide followed by reaction with an alkyl halide, is a common approach. Additionally, secondary benzylation with other alcohols can be catalyzed by certain transition metal complexes, such as a high-valent heterobimetallic Ir-Sn complex, which facilitates the formation of an ether linkage under mild conditions. organic-chemistry.org

Table 1: Representative Esterification and Etherification Reactions

Reaction Type Reagents Product
Esterification Carboxylic Acid (R-COOH), PPh₃, DEAD 3-[(Phenyl(acyloxy)methyl)]benzonitrile
Etherification Alkyl Halide (R-X), NaH 3-[(Alkoxy(phenyl)methyl)]benzonitrile

Oxidation and Reduction Pathways of the Alcohol Moiety

The secondary alcohol in this compound can be oxidized to the corresponding ketone, 3-benzoylbenzonitrile (B15345663). A wide range of oxidizing agents can accomplish this transformation. chemistrysteps.com Traditional reagents include chromium-based compounds like chromic acid (H₂CrO₄, Jones reagent) or pyridinium (B92312) chlorochromate (PCC), which is a milder option that limits over-oxidation. chemistrysteps.comlibretexts.org More modern, environmentally friendly methods involve catalytic systems, such as photochemical protocols using a photocatalyst (e.g., thioxanthenone) and molecular oxygen from the air as the terminal oxidant. rsc.org Other efficient systems include TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in combination with a stoichiometric oxidant like sodium hypochlorite (B82951) (bleach). chemistrysteps.com

The resulting ketone, 3-benzoylbenzonitrile, can be reduced back to the secondary alcohol. This reduction can be achieved using various hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for reducing ketones to secondary alcohols. For more robust reductions, lithium aluminum hydride (LiAlH₄) can be employed, although it is less selective and will also reduce the nitrile group if conditions are not carefully controlled.

Table 2: Oxidation and Reduction of the Alcohol Moiety

Transformation Reagents Product
Oxidation Chromic Acid (H₂CrO₄) or PCC 3-Benzoylbenzonitrile
Reduction Sodium Borohydride (NaBH₄) This compound

Transformations of the Nitrile Group

The cyano group is a versatile functional handle that can be converted into other important nitrogen-containing functionalities or can participate in cycloaddition reactions.

Hydrolysis and Reduction Reactions of the Nitrile

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. chemistrysteps.comlibretexts.org Acid-catalyzed hydrolysis, performed by refluxing the nitrile with an aqueous acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), directly yields the carboxylic acid and an ammonium (B1175870) salt. libretexts.orgchemguide.co.uk Base-catalyzed hydrolysis, using an alkali such as sodium hydroxide (B78521) (NaOH), initially produces a carboxylate salt and ammonia (B1221849) gas. libretexts.orgchemguide.co.uk Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org

Reduction of the nitrile group provides access to primary amines. This transformation can be carried out using strong reducing agents like lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst (e.g., Palladium, Platinum, or Raney Nickel) is another common and effective method. Alternative reagents such as diisopropylaminoborane, often used with a catalytic amount of lithium borohydride (LiBH₄), can reduce a variety of aromatic nitriles to the corresponding primary amines in high yields. nih.govorganic-chemistry.orgresearchgate.net

Table 3: Hydrolysis and Reduction of the Nitrile Group

Transformation Reagents Product
Acid Hydrolysis H₃O⁺, Δ 3-[Hydroxy(phenyl)methyl]benzoic acid

Cycloaddition Reactions Involving the Nitrile

While nitrile oxides are well-known to participate in [3+2] cycloaddition reactions with various dipolarophiles, the nitrile group itself can also act as a dipolarophile. acs.orgmdpi.com A key example is the Huisgen [3+2] azide-nitrile cycloaddition to form tetrazoles. researchgate.net In this reaction, the benzonitrile (B105546) moiety reacts with an azide (B81097) source, such as sodium azide (NaN₃), often in the presence of a catalyst like a copper or zinc salt, to yield a 5-substituted tetrazole ring. This reaction provides a direct method for converting the nitrile into a bioisosterically important heterocyclic ring system. researchgate.net

Modification of the Aromatic Rings

The two phenyl rings in this compound are susceptible to electrophilic aromatic substitution (SEAr), a fundamental reaction class for arenes. wikipedia.org The position of substitution on each ring is dictated by the directing effects of the existing substituents. uomustansiriyah.edu.iqpharmaguideline.com

Ring A (Cyanophenyl Ring): This ring bears two substituents: the nitrile group (-CN) and the [hydroxy(phenyl)methyl] group.

The nitrile group is a deactivating group and a strong meta-director due to its electron-withdrawing inductive and resonance effects. pharmaguideline.com

The [hydroxy(phenyl)methyl] group is an alkyl-type substituent, which is generally considered a weak activating group and an ortho, para-director. fiveable.me

When both groups are present, their combined influence must be considered. The strong meta-directing effect of the nitrile group and the ortho, para-directing effect of the alkyl substituent will lead to a mixture of products. Substitution will likely occur at the positions least deactivated or most activated, which are ortho to the alkyl group and meta to the nitrile group.

Ring B (Phenyl Ring): This ring is unsubstituted and will undergo electrophilic aromatic substitution to yield a mixture of ortho, meta, and para products, with the ortho and para isomers typically favored due to steric and electronic reasons. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂). lkouniv.ac.in

Halogenation: Using a halogen (e.g., Br₂, Cl₂) and a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) introduces a halogen atom. lkouniv.ac.in

Sulfonation: Using fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H). lkouniv.ac.in

Friedel-Crafts Alkylation/Acylation: Using an alkyl/acyl halide and a Lewis acid catalyst introduces an alkyl or acyl group. lkouniv.ac.in

The specific regiochemical outcome will depend on the reaction conditions and the interplay of the directing effects of the substituents on Ring A. libretexts.orglibretexts.org

Electrophilic Aromatic Substitution Studies

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for the functionalization of aromatic rings. masterorganicchemistry.com The regiochemical outcome of EAS on a substituted benzene (B151609) ring is dictated by the electronic properties of the substituents already present. organicchemistrytutor.comunizin.org In the case of this compound, the benzonitrile ring is substituted with a cyano group (-CN) and a hydroxy(phenyl)methyl group [-CH(OH)Ph].

The cyano group is a well-established deactivating group and a meta-director in electrophilic aromatic substitution. aakash.ac.inlibretexts.org Its strong electron-withdrawing nature, through both inductive and resonance effects, reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. libretexts.org The positions ortho and para to the cyano group are significantly deactivated, leading to preferential substitution at the meta positions (C-4 and C-6 relative to the cyano group).

Conversely, the hydroxy(phenyl)methyl group, specifically the hydroxyl moiety, is generally considered an activating group and an ortho-, para-director. aakash.ac.in This is due to the ability of the oxygen's lone pairs to donate electron density to the aromatic ring via resonance, stabilizing the arenium ion intermediate formed during ortho and para attack. However, in this compound, the hydroxyl group is benzylic and not directly attached to the ring, which mitigates its direct resonance-donating effect on the benzonitrile ring itself. Its influence is primarily inductive.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Position of SubstitutionDirecting Influence of -CN (at C-1)Directing Influence of -CH(OH)Ph (at C-3)Predicted Outcome
C-2OrthoOrthoSterically hindered, electronically deactivated
C-4MetaOrthoElectronically favored by -CN, potentially sterically hindered
C-5ParaMetaElectronically deactivated
C-6MetaParaElectronically favored by -CN, less sterically hindered

Given these competing factors, it is plausible that electrophilic substitution would yield a mixture of products, with substitution at the C-6 position being a likely major product due to the strong meta-directing effect of the cyano group and lower steric hindrance compared to the C-4 position. However, the precise product distribution would need to be determined empirically through detailed experimental studies.

Directed Ortho-Metallation Strategies

Directed ortho-metallation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position, forming an aryllithium intermediate that can then be quenched with an electrophile. wikipedia.orgorganic-chemistry.org

In this compound, both the hydroxyl group and the cyano group could potentially act as DMGs. The hydroxyl group, after deprotonation to form an alkoxide, is a potent DMG. researchgate.net This would direct lithiation to the positions ortho to the carbon bearing the alkoxide, which are the C-2 and C-4 positions of the benzonitrile ring.

The cyano group is generally considered a weaker DMG. uwindsor.ca However, there are instances where it can direct ortho-lithiation, particularly in the absence of stronger directing groups. uwindsor.ca If the cyano group were to act as the primary DMG, it would direct metallation to the C-2 position.

A competitive scenario could arise where the organolithium reagent acts as a base to deprotonate the benzylic hydroxyl group, forming a lithium alkoxide. This newly formed alkoxide would then be the dominant directing group, favoring lithiation at the C-2 and C-4 positions. Given the high acidity of the hydroxyl proton compared to the aromatic protons, this pathway is highly probable.

Table 2: Potential Directed Ortho-Metallation Pathways for this compound

Directing GroupPosition of LithiationSubsequent Functionalization Product
-CH(O-Li)PhC-22-Substituted-3-[hydroxy(phenyl)methyl]benzonitrile
-CH(O-Li)PhC-44-Substituted-3-[hydroxy(phenyl)methyl]benzonitrile
-CNC-22-Substituted-3-[hydroxy(phenyl)methyl]benzonitrile

The regioselectivity between the C-2 and C-4 positions would likely be influenced by steric factors. The bulky phenyl group on the benzylic stereocenter might hinder approach to the C-2 position, potentially favoring metallation at the C-4 position. The choice of organolithium base and reaction conditions could also be optimized to favor one position over the other.

Stereochemical Investigations and Chiral Pool Applications

The presence of a stereocenter at the benzylic carbon bearing the hydroxyl group makes this compound a chiral molecule. This opens up avenues for stereochemical investigations and its use as a chiral building block in asymmetric synthesis.

Enantioselective Transformations of this compound

The enantioselective synthesis of this compound can be envisioned through several established asymmetric methodologies. A common approach would be the enantioselective reduction of the corresponding prochiral ketone, 3-benzoylbenzonitrile. This transformation can be achieved using various chiral reducing agents or catalytic systems.

For instance, chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine Borane®) or the Corey-Bakshi-Shibata (CBS) catalyst, are well-known for their ability to effect the enantioselective reduction of ketones to alcohols with high enantiomeric excess.

Another powerful method is catalytic asymmetric transfer hydrogenation. This typically involves a chiral transition metal catalyst, such as a ruthenium or rhodium complex with a chiral ligand, and a hydrogen donor like isopropanol (B130326) or formic acid.

Table 3: Potential Enantioselective Synthetic Routes to this compound

MethodChiral Reagent/CatalystPrecursorExpected Outcome
Asymmetric ReductionChiral borane reagents (e.g., CBS catalyst)3-BenzoylbenzonitrileEnantioenriched (R)- or (S)-3-[Hydroxy(phenyl)methyl]benzonitrile
Asymmetric Transfer HydrogenationChiral Ru or Rh complexes3-BenzoylbenzonitrileEnantioenriched (R)- or (S)-3-[Hydroxy(phenyl)methyl]benzonitrile

The resulting enantioenriched this compound can then be utilized as a chiral precursor for the synthesis of more complex molecules. The hydroxyl group can be derivatized or used to direct subsequent stereoselective reactions, while the cyano group can be transformed into a variety of other functional groups, such as amines, carboxylic acids, or amides.

Diastereoselective Reactions Guided by the Stereocenter

Once obtained in an enantiomerically pure form, the existing stereocenter in this compound can be used to control the stereochemistry of new stereocenters introduced into the molecule. This is the principle of diastereoselective synthesis.

For example, reactions at the positions ortho to the hydroxymethyl group, accessed via directed ortho-metallation, could proceed with diastereoselectivity. The chiral lithium alkoxide intermediate could chelate to the incoming electrophile, leading to a preferred direction of attack and the formation of one diastereomer in excess.

Furthermore, if the benzonitrile ring is functionalized with a group that can participate in a subsequent reaction (e.g., an aldehyde), the existing benzylic stereocenter can influence the stereochemical outcome of additions to that new functional group. For instance, the addition of a nucleophile to an aldehyde at the C-6 position could be directed by the stereocenter at C-α, leading to the formation of a new chiral alcohol with a specific relative stereochemistry.

The efficiency of such diastereoselective reactions would depend on the nature of the reactants, the solvent, and the temperature, and would require careful optimization to achieve high levels of diastereomeric excess. The development of such diastereoselective transformations would significantly enhance the utility of this compound as a versatile chiral building block in organic synthesis.

Advanced Applications and Future Research Directions for 3 Hydroxy Phenyl Methyl Benzonitrile

Role in Advanced Organic Synthesis and Methodology Development

Nitriles and benzyl (B1604629) alcohols are versatile functional groups in organic synthesis. Nitriles can be converted into amines, amides, carboxylic acids, and other functionalities, making them valuable intermediates. The hydroxyl group of the benzhydrol moiety can be used for esterification, etherification, or as a directing group in stereoselective synthesis.

The bifunctional nature of 3-[Hydroxy(phenyl)methyl]benzonitrile makes it a potentially valuable building block for the synthesis of complex molecules, such as pharmaceutical intermediates or functional organic materials. For instance, the nitrile group could be selectively reduced to a primary amine, which could then undergo intramolecular reaction with a derivative of the hydroxyl group to form heterocyclic structures. Despite this potential, specific examples of its use as a key intermediate in the development of new synthetic methodologies or the total synthesis of complex natural products are not prominently featured in publicly available research. Future work could focus on exploring its utility as a scaffold for creating diverse molecular libraries.

Exploration in Materials Science Contexts

The exploration of this compound in materials science represents a significant area for future investigation, as current research has not extensively covered its specific applications.

Incorporation into Polymer Architectures

The hydroxyl group in this compound offers a reactive site for incorporation into polymer chains through condensation polymerization, potentially forming polyesters or polyethers. The pendant benzonitrile (B105546) group could then impart specific properties, such as high thermal stability, specific dielectric properties, or a site for post-polymerization modification. Radical polymerization methods could also be explored if the molecule is first modified with a polymerizable group like an acrylate. Currently, there is a lack of specific studies detailing the synthesis and characterization of polymers derived from this particular monomer.

Self-Assembly for Nanomaterials

The structure of this compound includes features conducive to forming ordered nanostructures through self-assembly. The hydroxyl group is a strong hydrogen bond donor and acceptor, while the nitrile group can also participate in hydrogen bonding and dipole-dipole interactions. Furthermore, the two phenyl rings can engage in π-π stacking. These non-covalent interactions could potentially drive the self-assembly of the molecule into well-defined nanomaterials such as nanofibers, vesicles, or organogels. However, experimental studies focused on the self-assembly behavior of this specific compound have not been reported.

Application as a Ligand or Precursor in Catalysis Research

The nitrile group of this compound can act as a ligand, coordinating to transition metals to form catalytically active complexes. wikipedia.org Such complexes could be useful in a variety of organic transformations. The benzhydrol portion of the molecule could influence the steric and electronic environment of the metal center, potentially tuning the catalyst's activity and selectivity. nih.gov While the coordination chemistry of benzonitrile itself is known, the use of this compound as a specific ligand in catalysis is an area that awaits exploration. Research into the synthesis of its metal complexes and their application in catalytic reactions like cross-coupling, hydrogenation, or oxidation could be a fruitful avenue.

Supramolecular Chemistry and Host-Guest Interactions

The combination of aromatic rings and hydrogen-bonding functional groups suggests that this compound could participate in molecular recognition and host-guest chemistry. nih.gov It could potentially act as a guest, binding within the cavity of a larger host molecule (like a cyclodextrin (B1172386) or calixarene), or it could self-associate to form supramolecular assemblies. beilstein-journals.org The specific recognition properties and binding affinities of this compound with various hosts or guests have not been documented, representing another open field for future supramolecular chemistry research.

Theoretical Design of Novel Derivatives with Tailored Reactivity

Computational chemistry offers a powerful tool for predicting the properties and reactivity of new molecules. Theoretical studies could be employed to design derivatives of this compound with tailored characteristics. For example, the introduction of electron-donating or electron-withdrawing substituents onto the phenyl rings would be expected to modulate the reactivity of both the hydroxyl and nitrile groups. nih.govrsc.org Quantum mechanical calculations could predict reaction pathways, activation energies for potential transformations, and the electronic properties relevant to materials science or catalysis. Such theoretical work could guide future synthetic efforts toward novel derivatives with optimized properties for specific advanced applications. At present, dedicated computational studies on this molecule are not available in the literature.

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